Technical Guide: Mechanism of Action and Applications of 3-Nitro-L-tyrosine Ethyl Ester Hydrochloride
Technical Guide: Mechanism of Action and Applications of 3-Nitro-L-tyrosine Ethyl Ester Hydrochloride
Executive Summary
3-Nitro-L-tyrosine ethyl ester hydrochloride (CAS: 66737-54-0) is a specialized amino acid derivative utilized primarily as a chemical probe in proteomics and a synthetic intermediate in medicinal chemistry.[1][2][3] Structurally, it consists of L-tyrosine nitrated at the ortho position of the phenolic ring, with the carboxyl group protected as an ethyl ester.
Its mechanism of action is defined by two distinct modalities:[4]
-
Biological Probe (Prodrug Mechanism): The ethyl ester modification confers lipophilicity, allowing membrane permeability. Intracellular esterases hydrolyze the compound to release 3-nitrotyrosine (3-NT) , a potent competitive inhibitor and alternative substrate for enzymes like Tubulin Tyrosine Ligase (TTL) .
-
Synthetic Synthon: It serves as a pre-functionalized building block for solid-phase peptide synthesis (SPPS), enabling the precise engineering of "nitrated peptides" to study the structural consequences of nitroxidative stress without relying on random peroxynitrite exposure.
Chemical Mechanism of Action[4][5]
Structural Determinants
The biological activity of this compound is governed by the nitro (-NO₂) group's electron-withdrawing nature and the ethyl ester's masking of the carboxylate.
-
pKa Shift & Deprotonation: The nitro group at the 3-position lowers the pKa of the phenolic hydroxyl from ~10.0 (Tyrosine) to ~7.2 (3-Nitrotyrosine). At physiological pH (7.4), a significant fraction of the released 3-NT exists as the phenolate anion. This alteration disrupts hydrogen bonding networks in enzyme active sites that rely on the neutral phenol of tyrosine.
-
Steric Hindrance: The bulky nitro group introduces steric clashes, altering the conformation of peptides or preventing the binding of tyrosine-recognizing antibodies and receptors.[5]
The "Trojan Horse" Entry Mechanism
Free 3-nitrotyrosine is polar and zwitterionic, limiting its passive diffusion across cell membranes. The ethyl ester moiety masks the negative charge of the carboxylate, significantly increasing the partition coefficient (LogP).
Pathway:
-
Passive Diffusion: The ester enters the cytosol.
-
Enzymatic Hydrolysis: Intracellular non-specific esterases cleave the ethyl group.
-
Active Interference: The liberated 3-nitrotyrosine competes with endogenous L-tyrosine for incorporation into proteins (e.g.,
-tubulin) or metabolic pathways.
Visualization: Intracellular Activation Pathway
Figure 1: The "Trojan Horse" mechanism allowing intracellular delivery of 3-nitrotyrosine via its ethyl ester derivative.
Biological Applications & Workflows
Probing Tubulin Tyrosination Cycles
The primary enzymatic target for the released 3-nitrotyrosine is Tubulin Tyrosine Ligase (TTL) .[6] The TTL cycle is crucial for microtubule stability and neuronal organization.
-
Mechanism: TTL normally ligates L-tyrosine to the C-terminus of detyrosinated
-tubulin. 3-Nitrotyrosine acts as a competitive substrate. -
Consequence: Incorporation of 3-nitrotyrosine into tubulin ("nitro-tubulin") alters microtubule dynamics and prevents subsequent detyrosination by carboxypeptidases, effectively "locking" the microtubule in a modified state.
Synthetic Peptide Engineering
In drug development, this compound is used to synthesize peptides containing site-specific nitrotyrosine residues. This allows researchers to:
-
Validate Antibodies: Create precise positive controls for anti-nitrotyrosine immunoblots.
-
Study Protein Dysfunction: Synthetically recreate "damaged" epitopes (e.g., nitrated synuclein in Parkinson's) to test if nitration alone drives aggregation.
Experimental Protocols
Protocol: Chemical Incorporation into Peptides (Solution Phase)
Objective: Coupling 3-Nitro-L-tyrosine ethyl ester to an N-protected amino acid (e.g., Boc-Ala-OH) to form a dipeptide model.
Reagents:
-
3-Nitro-L-tyrosine ethyl ester HCl (1.0 eq)[1]
-
Boc-Amino Acid (1.1 eq)
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Workflow:
-
Neutralization: Dissolve 3-Nitro-L-tyrosine ethyl ester HCl in DMF. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and release the free amine.
-
Activation: In a separate vessel, dissolve the Boc-Amino Acid with EDC.HCl and HOBt in DMF. Stir at 0°C for 15 minutes to form the active ester.
-
Coupling: Add the neutralized 3-Nitro-L-tyrosine ethyl ester solution to the activated amino acid mixture.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12-16 hours) under nitrogen atmosphere.
-
Work-up: Dilute with Ethyl Acetate. Wash successively with 5% citric acid, saturated NaHCO₃, and brine.
-
Validation: Dry over MgSO₄, concentrate, and verify via LC-MS (Target Mass: MW of Boc-AA + 253 Da).
Protocol: Intracellular Nitration Assay (Cell Culture)
Objective: Use the ethyl ester to induce specific nitrotyrosine incorporation in cultured fibroblasts.
| Parameter | Condition |
| Cell Line | NIH/3T3 Fibroblasts or HeLa |
| Concentration | 50 µM - 500 µM (Dose-response required) |
| Vehicle | DMSO (Final concentration < 0.5%) |
| Incubation Time | 4 - 24 Hours |
| Readout | Immunofluorescence (Anti-Nitrotyrosine Ab) |
Workflow:
-
Seed cells in 6-well plates and grow to 70% confluency.
-
Replace media with fresh DMEM containing 3-Nitro-L-tyrosine ethyl ester HCl (dissolved in DMSO).
-
Include a control well with L-Tyrosine ethyl ester to distinguish nitration effects from ester loading.
-
Incubate for 12 hours at 37°C.
-
Wash cells 3x with PBS to remove extracellular ester.
-
Lyse cells and perform Western Blot using an anti-3-Nitrotyrosine antibody. Note: The ester protects the carboxyl group, but the antibody recognizes the nitro-phenol moiety. Positive signal indicates successful entry and potential incorporation.
Quantitative Data Summary
| Property | Value | Significance |
| Molecular Weight | 290.70 g/mol | Small molecule, amenable to passive diffusion. |
| pKa (Phenolic OH) | ~7.2 | Significantly more acidic than Tyrosine (~10). Exists as anion at physiological pH. |
| Solubility | DMSO, Ethanol, Methanol | Soluble in organic solvents; limited solubility in water unless as HCl salt. |
| Storage | -20°C, Desiccated | Hygroscopic; hydrolyzes slowly in moist air. |
| Toxicity | Irritant (H315, H319) | Standard PPE required; avoid inhalation of dust. |
Visualization: Synthesis & Interaction Logic
Figure 2: Structural Activity Relationship (SAR) showing how the nitro group alters physicochemical properties to impact enzyme binding.
References
-
Soufleris, A., et al. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: 3-Nitro-L-tyrosine ethyl ester hydrochloride.[1][2][3][7] National Library of Medicine.[1] Retrieved from [Link][1]
- Prota, A. E., et al. (2013). Structural basis of tubulin tyrosination by tubulin tyrosine ligase. Journal of Cell Biology. (Contextual grounding for TTL mechanism).
Sources
- 1. (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propionic acid ethyl ester hydrochloride | C11H15ClN2O5 | CID 3088543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Nitro-L-tyrosine | C9H10N2O5 | CID 65124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. medchemexpress.com [medchemexpress.com]
